molecular formula C23H24N2O4S2 B4021804 N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(4-phenoxyphenyl)alaninamide

N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(4-phenoxyphenyl)alaninamide

Cat. No. B4021804
M. Wt: 456.6 g/mol
InChI Key: RKKGSYGLSUTUHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N2-(methylsulfonyl)-N1-[3-(methylthio)phenyl]-N2-(4-phenoxyphenyl)alaninamide" involves multiple steps, including the preparation of sulfonamides and phenylsulfonate derivatives. Techniques such as [2,3] sigmatropic rearrangement have been utilized for the synthesis of complex sulfone-containing molecules, demonstrating the intricate procedures involved in producing such compounds (Christov & Ivanov, 2004).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been achieved through techniques like X-ray crystallography, revealing critical insights into their crystalline forms and intermolecular interactions. For instance, the crystal structure determination of certain tetrazole derivatives has provided valuable information on their geometric and electronic structures, which is essential for understanding the molecular architecture of "N2-(methylsulfonyl)-N1-[3-(methylthio)phenyl]-N2-(4-phenoxyphenyl)alaninamide" (Al-Hourani et al., 2020).

Chemical Reactions and Properties

The chemical reactions involving "N2-(methylsulfonyl)-N1-[3-(methylthio)phenyl]-N2-(4-phenoxyphenyl)alaninamide" and its derivatives are complex, involving various pathways such as hydroxylation, cysteine conjugation, and sulfinic acid generation. These reactions are crucial for understanding the metabolism and chemical behavior of the compound in biological systems (Celenza et al., 2008).

Physical Properties Analysis

The physical properties of compounds structurally related to "N2-(methylsulfonyl)-N1-[3-(methylthio)phenyl]-N2-(4-phenoxyphenyl)alaninamide," such as solubility, melting point, and crystallinity, are essential for their practical application and handling. These characteristics are determined through experimental analysis, providing a foundation for understanding the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, play a significant role in the compound's applications and interactions with other substances. Studies on sulfonamide-derived compounds and their metal complexes offer insights into the reactivity and potential biological activity of sulfonamide-containing molecules (Chohan & Shad, 2011).

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-17(23(26)24-18-8-7-11-22(16-18)30-2)25(31(3,27)28)19-12-14-21(15-13-19)29-20-9-5-4-6-10-20/h4-17H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKGSYGLSUTUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)SC)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylsulfanylphenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(4-phenoxyphenyl)alaninamide
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N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(4-phenoxyphenyl)alaninamide
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N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(4-phenoxyphenyl)alaninamide
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N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(4-phenoxyphenyl)alaninamide
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N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(4-phenoxyphenyl)alaninamide
Reactant of Route 6
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N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(4-phenoxyphenyl)alaninamide

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